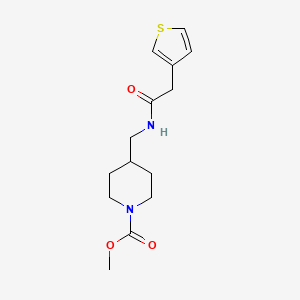

Methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-[[(2-thiophen-3-ylacetyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-19-14(18)16-5-2-11(3-6-16)9-15-13(17)8-12-4-7-20-10-12/h4,7,10-11H,2-3,5-6,8-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDZXDNLMNJYPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the reaction of thiophene-3-carboxylic acid with an appropriate amine to form the corresponding amide. This amide is then reacted with methyl piperidine-1-carboxylate under suitable conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

The compound exhibits various biological activities, primarily due to the presence of the thiophenyl moiety and the piperidine structure. Some notable applications include:

1. Antitubercular Activity

- Methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate has been explored as a potential antitubercular agent. Its structure allows it to interact with bacterial enzymes, inhibiting their function and thus combating tuberculosis infections .

2. Antiviral Properties

- Recent studies have indicated that derivatives of this compound could serve as antiviral agents. The modifications at the thiophene ring enhance its interaction with viral proteins, potentially leading to effective treatments against various viral infections .

3. Inhibition of Protein Kinases

- This compound has been investigated as an inhibitor of specific protein kinases, which play critical roles in cancer cell proliferation and survival. By inhibiting these kinases, the compound may contribute to cancer therapy strategies .

Case Study 1: Antitubercular Agents

A study conducted on various piperidine derivatives, including methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate, demonstrated significant activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that modifications to the thiophene moiety increased potency against resistant strains of tuberculosis .

Case Study 2: Antiviral Activity

Research published in Molecules highlighted the antiviral potential of this compound when tested against HIV and other viruses. The study found that specific substitutions on the thiophene ring enhanced the compound's efficacy, suggesting a promising avenue for further drug development .

Data Tables

Mechanism of Action

The mechanism by which Methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiophene ring and acetamido group are key functional groups that contribute to its biological activity. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate with structurally related piperidine derivatives, emphasizing key differences in substituents, molecular properties, and biological activities.

Structural and Functional Differences

- Ester Group Variations : The methyl ester in the target compound offers lower steric hindrance compared to the tert-butyl group in 4j and the ethyl ester in ’s compound. This may improve membrane permeability but reduce metabolic stability .

- Phosphonate Addition : Compound 4j incorporates a diethoxyphosphoryl group, enabling chelation of metal ions in enzymes like metallo-β-lactamases, a feature absent in the target compound .

Biological Activity

Methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate (CAS Number: 1797613-76-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, biological properties, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

Methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate has the molecular formula and a molecular weight of 296.39 g/mol. The compound features a piperidine ring, an acetamido group, and a thiophene moiety, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.39 g/mol |

| CAS Number | 1797613-76-3 |

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various derivatives related to thiophene-containing compounds. In vitro tests indicated that methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate exhibits significant antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values were found to be low, suggesting potent activity.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate | 0.22 - 0.25 | Staphylococcus aureus |

| Other derivatives | Varies (0.5 - 1.0) | Various pathogens |

The compound's ability to inhibit biofilm formation was also noted, which is crucial for treating persistent infections caused by biofilm-forming bacteria.

The mechanism by which methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate exerts its effects is likely multifaceted, involving interactions with bacterial cell membranes and inhibition of essential metabolic pathways. The presence of the thiophene moiety may enhance membrane permeability or disrupt cellular processes critical for bacterial survival.

Study on Antimicrobial Efficacy

In a recent study published in ACS Omega, researchers synthesized various derivatives of the compound and assessed their antimicrobial efficacy through standard protocols. The study highlighted that the compound exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria, with specific attention to its action against Staphylococcus aureus.

"The incorporation of thiophene into the piperidine framework significantly enhanced the antimicrobial properties of the derivatives tested" .

Safety and Toxicity

Toxicological assessments indicate that methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate does not exhibit acute toxicity at therapeutic concentrations. Long-term studies are necessary to fully understand its safety profile in clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling thiophen-3-yl acetic acid derivatives with piperidine precursors using agents like EDC/HOBt. Key steps include:

- Amide bond formation : Reaction of 2-(thiophen-3-yl)acetic acid with a piperidine-4-methylamine intermediate under controlled pH (6–7) and low temperatures (0–5°C) to minimize side reactions.

- Esterification : Use of methyl chloroformate or dimethyl carbonate in anhydrous solvents (e.g., DCM) at 0–25°C.

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures .

- Critical Conditions : Temperature control (<5°C during amidation), anhydrous solvents, and pH stabilization (buffered systems for coupling reactions) are essential to suppress hydrolysis or racemization.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing Methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm backbone structure (e.g., thiophene protons at δ 7.2–7.5 ppm, piperidine CH₂ signals at δ 2.5–3.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₁N₂O₃S: 309.12).

- HPLC : Reverse-phase C18 columns (ACN/water with 0.1% TFA) to assess purity (>95%) and monitor degradation products .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity, and how should controls be designed?

- Assay Design :

- Antimicrobial Screening : Broth microdilution (MIC determination against Gram+/Gram– bacteria; positive control: ciprofloxacin; solvent control: DMSO ≤1%).

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values.

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition with donepezil as a reference) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for the compound’s 3D conformation?

- Strategies :

- X-ray Crystallography : Single-crystal analysis to determine dihedral angles between the thiophene ring and piperidine moiety (e.g., angles of 15–30° observed in similar structures) .

- Molecular Dynamics Simulations : Compare energy-minimized structures (AMBER or CHARMM force fields) with experimental NMR NOE data to validate flexibility of the acetamido linker .

Q. What mechanistic insights explain the compound’s variable activity across different biological targets (e.g., enzymes vs. membrane receptors)?

- Hypothesis-Driven Approach :

- Docking Studies : Use AutoDock Vina to model interactions with acetylcholinesterase (binding to catalytic triad) versus GPCRs (hydrophobic pocket engagement).

- SAR Analysis : Modify the thiophene substituents (e.g., 3-yl vs. 2-yl) or piperidine N-methylation to assess impact on selectivity .

Q. What protocols mitigate batch-to-batch variability in yield during scale-up synthesis?

- Process Optimization :

- DOE (Design of Experiments) : Vary reaction time, temperature, and stoichiometry (e.g., 1.2:1 amine:acid ratio) to identify critical parameters.

- In-line Analytics : Use FTIR or PAT (Process Analytical Technology) to monitor reaction progression in real time .

Data Interpretation and Validation

Q. How should researchers address discrepancies in HPLC purity results between UV and ELSD detectors?

- Troubleshooting :

- UV Detection : May overestimate purity due to chromophore interference (e.g., thiophene absorbance at 254 nm).

- ELSD : More reliable for non-UV-active impurities. Cross-validate with ¹H NMR integration of impurity peaks .

Q. What statistical methods are appropriate for analyzing dose-response curves in bioactivity studies?

- Analysis Framework :

- Nonlinear Regression : Four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀.

- Error Propagation : Bootstrap resampling to estimate confidence intervals for potency values .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.